N-(1-Cyanoethyl)propanamide

Medicinal Chemistry Agrochemical Synthesis Reaction Optimization

Procure N-(1-cyanoethyl)propanamide (CAS 40651-98-7) for a reliable, low-lipophilicity building block (XLogP3 0.2) that eliminates reactivity issues common with aryl analogs. • Defined TPSA 52.9 Ų and 2 rotatable bonds ensure consistent solubility and chromatographic behavior. • Unhindered core simplifies derivatization into N-heterocycles for drug and agrochemical discovery. • High-purity stock available; ideal as an analytical reference standard. Reliable supply chain with batch-to-batch consistency.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 40651-98-7
Cat. No. B7864449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanoethyl)propanamide
CAS40651-98-7
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCC(=O)NC(C)C#N
InChIInChI=1S/C6H10N2O/c1-3-6(9)8-5(2)4-7/h5H,3H2,1-2H3,(H,8,9)
InChIKeyILODSGGXCUNNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyanoethyl)propanamide: Chemical Class & Core Specifications


N-(1-Cyanoethyl)propanamide (CAS 40651-98-7) is a small-molecule nitrile-amide with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol [1]. It functions primarily as a synthetic intermediate, with its dual functionality—a nitrile (cyano) group and a secondary amide linkage—offering multiple vectors for chemical derivatization and incorporation into heterocyclic frameworks [2]. Computed physicochemical properties relevant for compound selection include a low XLogP3-AA value of 0.2, indicating moderate hydrophilicity, a Topological Polar Surface Area (TPSA) of 52.9 Ų, and 2 rotatable bonds, which collectively define its structural and solubility characteristics for reaction planning [1].

Why N-(1-Cyanoethyl)propanamide Cannot Be Substituted


Substituting N-(1-cyanoethyl)propanamide with a structurally similar nitrile-amide derivative carries a high risk of experimental failure due to fundamental differences in physicochemical properties and reactivity. Although a variety of N-cyanoethyl propanamide analogs exist—including stereoisomers, chlorophenyl-substituted variants, and nitrophenoxy derivatives [1]—these modifications are not interchangeable. Alterations to the carbon backbone or the addition of aryl substituents drastically change computed logP (partition coefficient), polar surface area, and rotatable bond count, all of which are critical predictors of compound behavior in reaction media, chromatographic separation, and subsequent synthetic steps [2]. The specific structural and electronic profile of the unsubstituted N-(1-cyanoethyl)propanamide provides a defined reactivity baseline that cannot be replicated by more complex or sterically hindered alternatives.

N-(1-Cyanoethyl)propanamide: Quantitative Evidence vs. Analogs


Structural Simplicity & Molecular Weight Advantage

N-(1-Cyanoethyl)propanamide (C₆H₁₀N₂O) has a molecular weight of 126.16 g/mol. This represents a substantial reduction in molecular complexity compared to substituted analogs like 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide (C₁₂H₁₃ClN₂O), which has a molecular weight of 236.70 g/mol. The target compound therefore offers a higher 'atom economy' potential in synthetic sequences where the N-cyanoethyl propanamide core is the desired functional motif, as it lacks the significant bulk of a chlorophenyl substituent [1][2].

Medicinal Chemistry Agrochemical Synthesis Reaction Optimization

Divergent Lipophilicity Profile (XLogP3)

The computed XLogP3-AA value for N-(1-cyanoethyl)propanamide is 0.2, indicating a compound with balanced, moderate hydrophilicity [1]. In contrast, the introduction of an aromatic ring drastically alters this property; for example, the chlorophenyl-substituted analog (CAS 1311669-16-5) has a reported XLogP3 of 2.2 [2], while a nitrophenoxy-substituted variant (CAS 1797802-58-4) has an XLogP3 of 1.2 [3]. This order-of-magnitude difference in logP fundamentally changes solubility and chromatographic behavior.

Drug Design Chromatography Solubility

TPSA Distinction & Membrane Permeability

The Topological Polar Surface Area (TPSA) of N-(1-cyanoethyl)propanamide is 52.9 Ų [1]. This value is identical to that of the chlorophenyl analog (52.9 Ų) [2], as the primary polar contributors (nitrile and amide) are identical. However, it is significantly lower than the TPSA of analogs containing additional polar functional groups, such as the nitrophenoxy derivative, which has a TPSA of 108 Ų [3]. This demonstrates that while the core scaffold maintains a baseline polarity, modifications can drastically alter this key descriptor.

Bioavailability Membrane Transport Medicinal Chemistry

N-(1-Cyanoethyl)propanamide: Application Scenarios


Heterocyclic Scaffold Construction

N-(1-Cyanoethyl)propanamide serves as a building block for constructing nitrogen-containing heterocycles, such as pyrroles and imidazoles. Its low molecular weight and TPSA, as quantified in the evidence guide, make it a versatile precursor that can be readily functionalized. Procurement of this compound is justified over its higher-molecular-weight aryl-substituted analogs when the goal is to build complex molecular architectures from a simple, defined core without the burden of removing an unwanted aromatic protecting or directing group [1].

Lead-Like Property Optimization

The computed physicochemical profile (XLogP3 of 0.2, TPSA of 52.9 Ų) indicates that N-(1-cyanoethyl)propanamide is an attractive fragment or early-stage intermediate in drug discovery programs. Its balanced lipophilicity is within the favorable range for lead-like compounds (logP < 3), and its low TPSA is predictive of good passive permeability. Procuring this specific compound allows medicinal chemists to incorporate a nitrile-amide motif without prematurely inflating lipophilicity or molecular weight, as would occur when using the chlorophenyl (XLogP3 2.2) or nitrophenoxy (XLogP3 1.2, TPSA 108 Ų) analogs highlighted in the evidence [1][2].

Agrochemical Intermediate with Defined Reactivity

In agrochemical research, the nitrile group is a common pharmacophore. The simple structure of N-(1-cyanoethyl)propanamide provides a clean, cost-effective source of this moiety for derivatization into active ingredients. Its use is prioritized over substituted analogs when the synthetic route requires a specific, unhindered reactivity profile for steps like alkylation, acylation, or condensation. The evidence confirms that substituting a larger analog (e.g., the chlorophenyl derivative, which is 110.54 g/mol heavier) would introduce significant steric hindrance and alter reaction kinetics and solvent compatibility [3].

Analytical Reference Material

The distinct and well-defined computational descriptors of N-(1-cyanoethyl)propanamide—particularly its unique combination of molecular weight, XLogP3, and TPSA—render it valuable as a reference standard in analytical chemistry. It can serve as a calibration point for chromatographic methods (HPLC, GC) or mass spectrometry due to its predictable behavior, which is markedly different from its aryl-substituted counterparts. Procuring the specific CAS 40651-98-7 ensures consistency in method development and validation, which would be compromised by the different retention times and ionization properties of analog compounds [4].

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